4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid is a compound that combines the structural features of piperazine and boronic acid. This compound is of significant interest in various fields of chemistry and biology due to its unique properties and potential applications. The presence of both a piperazine ring and a boronic acid moiety allows it to participate in a variety of chemical reactions and interactions, making it a versatile tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or through the Ugi reaction.
Introduction of the Boronic Acid Moiety: The boronic acid group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The boronic acid moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid moiety can interact with biological molecules, such as sugars and proteins, through the formation of boronate esters .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenylboronic acid is unique due to the presence of both a piperazine ring and a boronic acid moiety. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in the design of sensors and drug delivery systems .
Properties
IUPAC Name |
[4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c17-10-9-15-5-7-16(8-6-15)13(18)11-1-3-12(4-2-11)14(19)20/h1-4,17,19-20H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQLDPHGOUXRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCO)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.